rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride
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Overview
Description
rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride compound It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the ethoxylation of cyclopentane followed by sulfonylation using chlorosulfonic acid or similar reagents. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products
Substitution: Sulfonamide, sulfonate ester, sulfonothioate derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride
- rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride
- rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde
Uniqueness
rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H13ClO3S |
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Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-ethoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
SVBYFMCLFLFISF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
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